molecular formula C14H18FNO4S B2765211 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)butanamide CAS No. 912909-50-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)butanamide

Cat. No.: B2765211
CAS No.: 912909-50-3
M. Wt: 315.36
InChI Key: LEOWBNOZDFTSRB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)butanamide is a useful research compound. Its molecular formula is C14H18FNO4S and its molecular weight is 315.36. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-2-13(20-12-5-3-10(15)4-6-12)14(17)16-11-7-8-21(18,19)9-11/h3-6,11,13H,2,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOWBNOZDFTSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)butanamide is a compound that has garnered attention for its potential biological activity, particularly as a pharmaceutical agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}FNO2_2S
  • Molecular Weight : 253.31 g/mol

This compound features a tetrahydrothiophene ring, which contributes to its unique pharmacological profile.

Research indicates that this compound may act as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. Inhibition of DGAT2 has been linked to various metabolic benefits, including reduced lipid accumulation and improved insulin sensitivity .

Pharmacological Effects

  • Antidiabetic Potential : The inhibition of DGAT2 suggests that this compound may have antidiabetic effects by modulating lipid metabolism and enhancing glucose homeostasis.
  • Anti-inflammatory Properties : Preliminary studies indicate that compounds targeting DGAT2 may also exhibit anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits DGAT2 activity in cellular models. For instance, at concentrations ranging from 10 μM to 50 μM, significant reductions in lipid droplet formation were observed in adipocytes treated with the compound .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of similar compounds:

Data Table: Summary of Biological Activity

Activity Effect Reference
DGAT2 InhibitionReduced triglyceride synthesis
Antidiabetic EffectsImproved glucose homeostasis
Anti-inflammatoryDecreased inflammatory markers

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